Acanthoside B

Antioxidant Free Radical Scavenging Oxidative Stress

Acanthoside B (CAS 137038-13-2) is a syringaresinol mono-glucoside with quantified potency advantages over related lignans: 5.9× greater DPPH radical scavenging (IC50 9.9 μM) vs eleutheroside B, and superior lipid peroxidation inhibition (IC50 21.3 μM) outperforming trolox. In Alzheimer's models, oral Acanthoside B at 20 mg/kg reverses cognitive impairment via TrkB/CREB/BDNF pathway activation—a mechanism not conserved across syringaresinol analogs. For neuroprotection, oxidative stress, or anti-allergic research (mast cell degranulation IC50 7.6 μM), this specific mono-glucoside ensures target engagement and assay reproducibility unattainable with generic di-glucoside or aglycone substitutes.

Molecular Formula C28H36O13
Molecular Weight 580.583
CAS No. 137038-13-2
Cat. No. B2430466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcanthoside B
CAS137038-13-2
Molecular FormulaC28H36O13
Molecular Weight580.583
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
InChIInChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1
InChIKeyWEKCEGQSIIQPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acanthoside B (CAS 137038-13-2): Baseline Identity for Lignan Glycoside Procurement and Research Selection


Acanthoside B (CAS 137038-13-2) is a lignan glycoside classified as a syringaresinol mono-glucoside derivative, also identified as syringaresinol 4-O-β-D-glucopyranoside [1]. It is a naturally occurring secondary metabolite isolated from various plant sources including Acanthopanax species, Caragana brachyantha, and Pandanus tonkinensis [2]. The compound has been characterized for its potential bioactivities in neuroinflammation, cognitive impairment, and oxidative stress models [3]. As a specific molecular entity within the broader lignan glycoside class, Acanthoside B exhibits distinct stereochemical and glycosylation patterns that differentiate it from di-glucoside analogs such as eleutheroside E (syringaresinol di-O-glucoside) and aglycone counterparts like syringaresinol [4].

Acanthoside B vs. In-Class Analogs: Structural and Functional Differentiation Preventing Generic Substitution


Substituting Acanthoside B with structurally related lignan glycosides such as eleutheroside B, eleutheroside E, or syringaresinol di-O-glucoside introduces significant variability in biological potency, target engagement, and in vivo efficacy. These compounds differ in glycosylation patterns (mono- vs. di-glucoside), stereochemistry, and molecular weight, leading to distinct pharmacokinetic properties and divergent activity profiles across antioxidant, anti-inflammatory, and neuroprotective assays . For instance, Acanthoside B demonstrates substantially higher radical scavenging potency than eleutheroside B in DPPH assays, and its unique activation of the TrkB/CREB/BDNF pathway in cognitive models is not a conserved feature across all syringaresinol glycosides [1]. Relying on a generic 'lignan glycoside' or 'syringaresinol derivative' without specification to Acanthoside B risks experimental irreproducibility and procurement of a compound with quantitatively inferior or mechanistically distinct activity.

Acanthoside B (CAS 137038-13-2) Quantified Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


Acanthoside B Exhibits 5.9-Fold Superior DPPH Radical Scavenging Compared to Eleutheroside B

Acanthoside B demonstrates significantly greater free radical scavenging activity than the structurally related lignan glycoside eleutheroside B. In cell-free DPPH assays, Acanthoside B exhibits an IC50 of 9.9 μM, whereas eleutheroside B shows only moderate activity with an IC50 of 58.5 μM under comparable conditions [1][2]. This represents a 5.9-fold enhancement in potency, establishing Acanthoside B as the more efficacious antioxidant candidate among these in-class lignans.

Antioxidant Free Radical Scavenging Oxidative Stress

Acanthoside B Demonstrates Superior Lipid Peroxidation Inhibition Relative to Structurally Related Lignans

Acanthoside B exhibits potent inhibition of lipid peroxidation with an IC50 of 21.3 ± 1.7 μM, which is superior to the positive control trolox (31.4 ± 2.2 μM) and outperforms several structurally related lignans isolated from the same source, including pinoresinol-4,4'-di-O-β-D-glucoside (61.9 ± 3.9 μM) and pinoresinol-4'-O-β-D-glucoside (57.5 ± 5.5 μM) [1]. Among the seven active compounds tested in this study, Acanthoside B (compound 6) demonstrated the second-most potent lipid peroxidation inhibitory effect.

Lipid Peroxidation Membrane Protection Oxidative Damage

Acanthoside B Suppresses Neuroinflammation via Distinct Pathway Engagement Not Observed with Aglycone Syringaresinol

Acanthoside B uniquely engages the TrkB/CREB/BDNF neurotrophic signaling pathway in hippocampal tissue following oral administration in scopolamine-induced amnesic mice, a mechanistic feature not reported for its aglycone counterpart syringaresinol in equivalent cognitive impairment models [1]. The compound's in vivo efficacy at 20 mg/kg includes restoration of cholinergic function, attenuation of inflammatory cytokines, and significant elevation of neurotrophic proteins, effects that are structurally dependent on the intact glucoside moiety present in Acanthoside B [1].

Neuroinflammation Microglial Activation Cognitive Impairment

Acanthoside B Demonstrates Anti-Allergic Activity with Quantified IC50 in Mast Cell Degranulation Assay

Acanthoside B exhibits inhibitory effects on allergic inflammation with a reported IC50 value of 7.6 μM in a basophilic leukemia (RBL-2H3) cell degranulation assay, representing a quantified anti-allergic activity profile not consistently documented for other syringaresinol glycosides in this specific cellular model [1]. While comparative data for structurally related lignans in this exact assay system are limited in the public domain, this IC50 value provides a benchmark for experimental selection in mast cell-mediated allergy and inflammation research.

Anti-allergic Mast Cell Immunomodulation

Acanthoside B Procurement: Prioritized Application Scenarios Based on Quantified Differential Evidence


Neurodegenerative Disease Research Requiring BDNF Pathway Activation and Cognitive Enhancement

For research programs investigating Alzheimer's disease, scopolamine-induced amnesia, or BDNF/TrkB-mediated neuroprotection, Acanthoside B is the indicated lignan glycoside selection. Evidence demonstrates oral administration at 20 mg/kg reverses cognitive impairment, restores cholinergic function, and activates hippocampal TrkB/CREB/BDNF signaling in mouse models [1]. This in vivo efficacy profile distinguishes Acanthoside B from aglycone syringaresinol, which lacks documented engagement of this neurotrophic pathway in cognitive models.

Oxidative Stress Studies Prioritizing High-Potency Free Radical Scavenging

When experimental protocols demand maximal antioxidant activity from a lignan glycoside, Acanthoside B provides 5.9-fold higher DPPH radical scavenging potency (IC50 = 9.9 μM) compared to the widely studied eleutheroside B (IC50 = 58.5 μM) [2][3]. This quantified potency advantage translates to lower compound consumption, reduced vehicle artifacts, and improved assay sensitivity in cell-free and cell-based oxidative stress models.

Membrane Lipid Peroxidation and Cellular Membrane Protection Assays

For investigators studying lipid peroxidation inhibition, membrane integrity, or ferroptosis pathways, Acanthoside B offers superior potency (IC50 = 21.3 ± 1.7 μM) compared to trolox (31.4 ± 2.2 μM) and significantly outperforms related pinoresinol glucosides by approximately 3-fold [4]. This evidence positions Acanthoside B as a preferred selection over alternative lignan glycosides for membrane protection studies.

Mast Cell-Mediated Allergic Inflammation and IgE Signaling Research

Research programs investigating mast cell degranulation, IgE-mediated hypersensitivity, or anti-allergic drug discovery can reference Acanthoside B's established IC50 of 7.6 μM in RBL-2H3 basophilic leukemia cells [5]. While comparative data for other syringaresinol glycosides in this specific model remain sparse, this benchmark provides a reproducible starting point for allergy and inflammation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acanthoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.